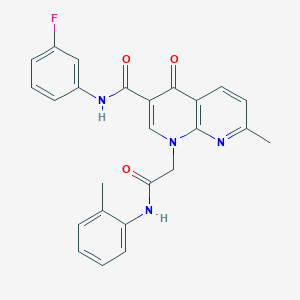

N-(3-fluorofenil)-7-metil-4-oxo-1-(2-oxo-2-(o-tolilamino)etil)-1,4-dihidro-1,8-naftiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.466. The purity is usually 95%.

BenchChem offers high-quality N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antiproliferativa

Las pirido[2,3-d]pirimidinas constituyen una clase esencial de sistemas heterocíclicos fusionados debido a sus diversas actividades biológicas. Entre ellas, los compuestos derivados de derivados de pirido[2,3-d]pirimidin-5-ona han demostrado efectos antiproliferativos. El compuesto API-1, que comparte la misma estructura central, muestra promesa como agente antiproliferativo .

Inhibición de la Tirosina Quinasa

Ciertos derivados de pirido[2,3-d]pirimidin-7-ona exhiben propiedades de inhibición de la tirosina quinasa. Por ejemplo, TKI-28 es un compuesto notable en esta categoría. Las tirosina quinasas desempeñan papeles cruciales en las vías de señalización celular, y los inhibidores dirigidos a estas quinasas tienen posibles aplicaciones terapéuticas en el cáncer y otras enfermedades .

Inhibición de la Quinasa Dependiente de Ciclina (CDK4)

Otra aplicación involucra la inhibición de la quinasa dependiente de ciclina (CDK4). Las CDK regulan la progresión del ciclo celular, y su desregulación se asocia con el cáncer. Los derivados de pirido[2,3-d]pirimidin-7-ona se han explorado como inhibidores de CDK4, ofreciendo una vía potencial para la terapia del cáncer .

Propiedades Antiinflamatorias y Analgésicas

Los compuestos dentro de esta clase han demostrado efectos antiinflamatorios y analgésicos. Estas propiedades son relevantes para el manejo del dolor y las afecciones relacionadas con la inflamación .

Actividad Hipotensora

Algunas pirido[2,3-d]pirimidinas exhiben efectos hipotensores (que reducen la presión arterial). Comprender sus mecanismos de acción y optimizar sus perfiles farmacológicos podría conducir a nuevos fármacos antihipertensivos .

Actividad Antimicrobiana

Ciertas pirido[2,3-d]pirimidinas han mostrado propiedades antimicrobianas. Investigar su eficacia contra patógenos específicos y comprender su modo de acción podría contribuir al desarrollo de nuevos agentes antimicrobianos .

En resumen, el compuesto “N-(3-fluorofenil)-7-metil-4-oxo-1-(2-oxo-2-(o-tolilamino)etil)-1,4-dihidro-1,8-naftiridina-3-carboxamida” es prometedor en varios dominios científicos, incluida la investigación antiproliferativa, la inhibición de la quinasa, los efectos antiinflamatorios, la actividad hipotensora y las investigaciones antimicrobianas. Los investigadores continúan explorando sus posibles aplicaciones, y se justifican estudios adicionales para desbloquear su potencial terapéutico completo . ¡Si necesita información más detallada o referencias adicionales, no dude en preguntar! 😊

Actividad Biológica

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251569-44-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O3 with a molecular weight of 397.43 g/mol. Its structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that similar naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells. For instance, compounds with similar structures have shown IC50 values ranging from 0.075 to 6.96 µM against specific kinases involved in cancer progression, suggesting potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. Similar derivatives have shown moderate to high activity against a range of bacteria and fungi. For example, certain naphthyridine derivatives were tested against standard strains and demonstrated effectiveness comparable to established antimicrobial agents like nitrofurantoin and clotrimazole .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- Kinase Inhibition : Many naphthyridine derivatives act as kinase inhibitors, affecting pathways crucial for tumor growth and survival.

- Apoptosis Induction : They can induce apoptosis in cancer cells through caspase activation, leading to programmed cell death.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study focused on a related naphthyridine derivative showed promising anticancer activity with an IC50 value of 3.105 µM against HepG2 cells. The compound was found to induce S phase cell cycle arrest and activate caspase-3 pathways, leading to increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Screening

In another study, several naphthyridine derivatives were screened for antimicrobial activity against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the naphthyridine structure enhanced activity against these pathogens .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O3 |

| Molecular Weight | 397.43 g/mol |

| CAS Number | 1251569-44-4 |

| Anticancer IC50 (HepG2) | 3.105 µM |

| Antimicrobial Activity | Moderate to High |

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-15-6-3-4-9-21(15)29-22(31)14-30-13-20(23(32)19-11-10-16(2)27-24(19)30)25(33)28-18-8-5-7-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNCLOMUAGSHHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.